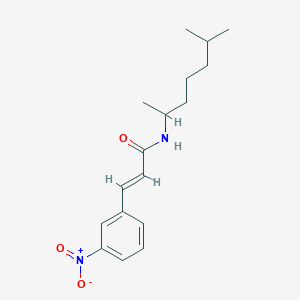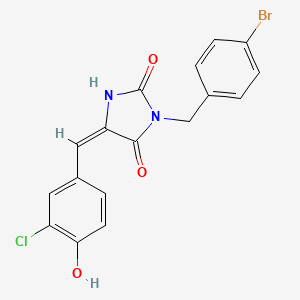
3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione, commonly known as BBI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBI belongs to the family of imidazolidinedione derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of BBI is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. BBI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and tumor invasion. BBI has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In neurodegenerative disease research, BBI has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
BBI has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. BBI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models of inflammation, BBI has been shown to reduce the production of inflammatory mediators and to improve tissue damage. In animal models of neurodegenerative diseases, BBI has been shown to improve cognitive function and to reduce oxidative stress.
实验室实验的优点和局限性
One advantage of BBI is its relatively low toxicity, which makes it a promising candidate for further drug development. BBI has also shown efficacy in various animal models of disease, suggesting its potential therapeutic value. However, one limitation of BBI is its low solubility, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several potential future directions for BBI research. One area of interest is the development of BBI analogs with improved solubility and bioavailability. Another area of interest is the study of BBI in combination with other drugs or therapies, to determine potential synergistic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of BBI and to determine its potential therapeutic applications in other fields of medicine.
合成方法
BBI can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromobenzylamine with 3-chloro-4-hydroxybenzaldehyde to form the Schiff base intermediate, which is then cyclized with urea to give the final product.
科学研究应用
BBI has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, BBI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BBI has also been studied for its anti-inflammatory properties, with promising results in animal models of arthritis and colitis. In neurodegenerative disease research, BBI has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(3-chloro-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c18-12-4-1-10(2-5-12)9-21-16(23)14(20-17(21)24)8-11-3-6-15(22)13(19)7-11/h1-8,22H,9H2,(H,20,24)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAKFSADZHVNRS-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Cl)/NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5326889.png)
![2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide](/img/structure/B5326900.png)
![4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine](/img/structure/B5326909.png)
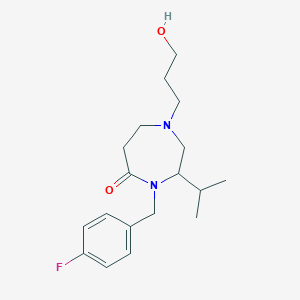
![2-(5-fluoro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5326924.png)
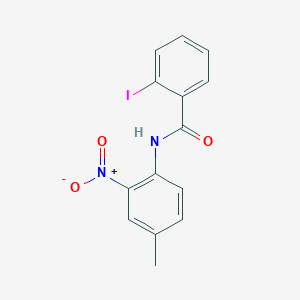
![ethyl 5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326939.png)
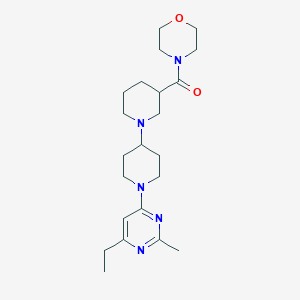
![(4aS*,8aR*)-6-[(3-fluorophenyl)sulfonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326948.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(3-methoxypiperidin-1-yl)nicotinamide](/img/structure/B5326951.png)
![N~1~,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5326958.png)
![1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5326960.png)
![6-bromo-3-ethyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5326976.png)
